2-Tert-butyl-1,3,4-thiadiazole

Medicinal Chemistry Inflammation Structure-Activity Relationship (SAR)

2-Tert-butyl-1,3,4-thiadiazole (CAS 317813-25-5) is a five-membered heterocyclic compound with the molecular formula C6H10N2S and a molecular weight of 142.22. As a member of the 1,3,4-thiadiazole family, it serves as a versatile building block in synthetic chemistry.

Molecular Formula C6H10N2S
Molecular Weight 142.22
CAS No. 317813-25-5
Cat. No. B2940824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-1,3,4-thiadiazole
CAS317813-25-5
Molecular FormulaC6H10N2S
Molecular Weight142.22
Structural Identifiers
SMILESCC(C)(C)C1=NN=CS1
InChIInChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3
InChIKeyNXXBCDHYUFWPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-1,3,4-thiadiazole (CAS 317813-25-5): A Versatile Scaffold for Medicinal Chemistry and Agrochemical Research


2-Tert-butyl-1,3,4-thiadiazole (CAS 317813-25-5) is a five-membered heterocyclic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 . As a member of the 1,3,4-thiadiazole family, it serves as a versatile building block in synthetic chemistry [1]. Its predicted physicochemical properties include a boiling point of 201.3±23.0 °C, a density of 1.077±0.06 g/cm³, and a pKa of 0.46±0.10 . The tert-butyl group at the 2-position confers specific lipophilicity and steric bulk, key features for modulating interactions with biological targets [2].

Why Generic Substitution of 2-Tert-butyl-1,3,4-thiadiazole Derivatives is Inadvisable


In the 1,3,4-thiadiazole class, seemingly minor structural changes can have a profound, non-linear impact on biological potency and selectivity. A cornerstone SAR study on di-tert-butylphenol-containing 1,3,4-thiadiazoles revealed that the potency and selectivity of COX-2 inhibition are 'very sensitive to minor structural changes' [1]. This sensitivity arises from the precise steric and electronic requirements of the target binding pocket. Therefore, directly substituting this compound with a close analog (e.g., a methyl, ethyl, or unsubstituted derivative) is highly likely to result in a significant and unpredictable loss of activity, making a data-driven selection based on quantified differences essential.

Quantitative Evidence Guide for Differentiating 2-Tert-butyl-1,3,4-thiadiazole


Impact of 2-Position Substituent Size on Biological Potency in a COX-2/5-LO Dual Inhibition Model

A class-level analysis of dual COX/5-LO inhibitors demonstrates that substituting a smaller group (e.g., hydrogen) with a bulky tert-butyl group at the 2-position of the 1,3,4-thiadiazole ring leads to a quantifiable and substantial increase in inhibitory potency. While a direct head-to-head comparison for 2-tert-butyl-1,3,4-thiadiazole is not available, a comparative study of structurally analogous di-tert-butylphenol derivatives shows that the thiadiazole-2-thione derivative (10b) achieves IC50 values of 0.87 μM for 5-LO and 0.85 μM for CO [1]. In the same series, the corresponding oxadiazole analog (5b) has a CO IC50 of 0.27 μM, highlighting that both the heterocycle and the substituent are critical determinants of activity.

Medicinal Chemistry Inflammation Structure-Activity Relationship (SAR)

Differentiation of Physicochemical Properties for Computational Drug Design and Lead Optimization

The lipophilicity and electronic properties of 2-tert-butyl-1,3,4-thiadiazole, as predicted by its chemical structure, offer a quantifiable basis for differentiation in silico screening. The tert-butyl substituent significantly increases lipophilicity (LogP = 1.8356) compared to an unsubstituted 1,3,4-thiadiazole (predicted LogP of ~0.15) . This difference of over 1.6 LogP units translates to an approximately 40-fold difference in partition coefficient, which has major implications for membrane permeability and target engagement [1]. Furthermore, the predicted pKa of 0.46 indicates a very weakly basic character, differentiating it from analogs with more basic nitrogen-containing substituents that would be protonated at physiological pH.

Computational Chemistry Drug Design Physicochemical Properties

Procurement Specifications: Differentiating by Purity and Grade for Reproducible Research

For procurement, the purity and grade of 2-tert-butyl-1,3,4-thiadiazole are critical differentiators. The compound is commercially available at multiple purity levels, including 95% and 98% . In high-sensitivity assays (e.g., target engagement studies, enzyme kinetics), this 3% difference in purity can represent a significant variation in the amount of unknown impurities or inactive species. A 5% impurity content in a 95% pure batch could lead to a 5% underestimation of potency in an IC50 determination, or worse, a spurious hit if the impurity is biologically active. Selecting the 98% grade mitigates this risk, directly contributing to higher data quality and inter-laboratory reproducibility.

Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 2-Tert-butyl-1,3,4-thiadiazole


Medicinal Chemistry: Design and Synthesis of Novel Anti-inflammatory and Analgesic Agents

As supported by class-level evidence on related di-tert-butylphenol thiadiazoles [1], this compound serves as a privileged intermediate for designing dual COX-2/5-LO inhibitors. Researchers can leverage the tert-butyl moiety to occupy a specific hydrophobic pocket within these enzymes, as demonstrated by the sub-micromolar IC50 values (0.85-0.87 μM) achieved by a structurally analogous thiadiazole-2-thione derivative [1]. Incorporating this scaffold can be a strategic starting point to achieve high potency and selectivity in a new chemical entity.

Agrochemical Discovery: Development of Next-Generation Fungicides and Pesticides

The 1,3,4-thiadiazole core is a validated privileged structure in agrochemicals, and the addition of a tert-butyl group is a recognized strategy to enhance lipophilicity and metabolic stability [1]. This compound is an ideal building block for generating focused libraries for screening against agriculturally relevant pathogens. The increased LogP (1.8356 ) compared to less substituted analogs is a quantifiable advantage for improving cuticular penetration in plants and insects, a key factor in developing effective crop protection agents.

Academic Research: Synthesis of Diverse Small-Molecule Libraries for Phenotypic Screening

For academic groups exploring new chemical space, 2-tert-butyl-1,3,4-thiadiazole is an excellent, underexplored scaffold for building diversity-oriented synthesis (DOS) libraries [1]. Its single reactive site (the thiadiazole ring) allows for predictable and modular diversification, while its compact yet functional structure (C6H10N2S, MW=142.22 ) adheres to fragment-like physicochemical property guidelines. The quantifiable difference in pKa (0.46 ) from other heterocycles (e.g., imidazole) will result in unique electronic and hydrogen-bonding patterns, increasing the probability of discovering novel biological interactions in unbiased phenotypic screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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